3-Hydroxybenzohydrazide

描述

Historical Context and Significance of Hydrazides in Organic Chemistry

Hydrazides are a class of organic compounds characterized by the functional group R-CON-R1N-R2R3. mdpi.com Their journey in organic chemistry began in the late 19th century, with the first synthesis of formic and acetic acid hydrazides by Curzius in 1895. mdpi.com Since their discovery, hydrazides have become indispensable tools in both synthetic organic chemistry and medicinal chemistry. mdpi.commdpi.com Their significance stems from their versatile reactivity, which allows them to serve as precursors for a wide array of heterocyclic compounds like pyrazoles, oxadiazoles (B1248032), and triazoles. mdpi.com These heterocyclic derivatives, in turn, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comtsijournals.com

The hydrazide moiety itself is a key structural feature in several pharmacologically active agents. pensoft.netpensoft.net A prominent example is isoniazid, a first-line drug for the treatment of tuberculosis. pensoft.netpensoft.netresearchgate.net The development of such drugs underscored the importance of the hydrazide scaffold in medicinal chemistry and spurred further research into this class of compounds. mdpi.compensoft.netpensoft.net

Overview of the Benzohydrazide (B10538) Scaffold in Medicinal and Material Sciences

The benzohydrazide scaffold, a subset of hydrazides where the R group is a benzene (B151609) ring, is a privileged structure in medicinal chemistry. pensoft.netpensoft.netontosight.ai Compounds containing this scaffold have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. pensoft.netpensoft.netontosight.ai For instance, nialamide, which features a benzohydrazide core, has been used as an antidepressant due to its function as a monoamine oxidase inhibitor. pensoft.netpensoft.net

Beyond pharmaceuticals, the benzohydrazide scaffold has found applications in material sciences. Benzohydrazide derivatives have been investigated as corrosion inhibitors for metals like carbon steel in acidic environments. jecst.org Their ability to adsorb onto the metal surface helps in protecting it from corrosion. jecst.org Furthermore, these compounds are utilized in the synthesis of dyes and pigments. ontosight.ai The coordination chemistry of benzohydrazide derivatives is also an active area of research, as they can form stable complexes with various metal ions, leading to materials with interesting magnetic and optical properties. lidsen.comfrontiersin.org

Rationale for Focused Research on 3-Hydroxybenzohydrazide

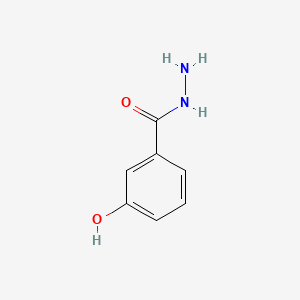

This compound, also known as m-hydroxybenzohydrazide, possesses a unique combination of functional groups that makes it a subject of specific research interest. ontosight.ai Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group at the meta position and a hydrazide (-CONHNH2) group. ontosight.ai This arrangement imparts distinct physical and chemical properties, including its reactivity. ontosight.ai

Research has increasingly highlighted the biological potential of this compound and its derivatives. Studies have explored their antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai For example, derivatives of this compound have been synthesized and investigated for their potential as anticancer agents. bohrium.com The ability of these compounds to interact with biological targets such as enzymes and DNA is a key area of investigation. sci-hub.seontosight.ai

In the realm of chemical sciences, this compound serves as a valuable building block in organic synthesis. sigmaaldrich.com It is used as a starting material for the preparation of more complex molecules, including various heterocyclic systems. researchgate.net Its derivatives have also been studied for their ability to form metal complexes, which can exhibit enhanced biological activity compared to the ligands alone. sci-hub.se For instance, nickel(II) complexes of aroylhydrazones derived from this compound have been synthesized and characterized, showing potential in areas like DNA binding studies. sci-hub.se The ongoing research into this compound continues to uncover new applications and deepen the understanding of its chemical and biological significance.

Structure

3D Structure

属性

IUPAC Name |

3-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACGSLLKFCMXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206904 | |

| Record name | m-Hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5818-06-4 | |

| Record name | 3-Hydroxybenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5818-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxybenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005818064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydroxybenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxybenzohydrazide and Its Derivatives

Classical Synthetic Routes to 3-Hydroxybenzohydrazide

The traditional and most widely employed method for synthesizing this compound is through the aminolysis of a 3-hydroxybenzoic acid ester with hydrazine (B178648) hydrate (B1144303).

This method involves the reaction of a methyl or ethyl ester of 3-hydroxybenzoic acid with hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of the hydrazide. A common starting material for this synthesis is methyl 3-hydroxybenzoate.

The efficiency of the ester aminolysis reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the choice of solvent, and the molar ratio of the reactants.

Temperature: The reaction is typically carried out at elevated temperatures to drive the reaction to completion. Refluxing the reaction mixture is a common practice. For instance, the synthesis of this compound can be achieved by heating a solution of methyl 3-hydroxybenzoate and hydrazine hydrate in isopropanol (B130326) at 90°C for 12 to 16 hours.

Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Alcohols such as methanol (B129727), ethanol (B145695), and isopropanol are frequently used as solvents for this reaction.

Stoichiometry: The molar ratio of hydrazine hydrate to the ester is a critical factor influencing the reaction yield. An excess of hydrazine hydrate is generally used to ensure the complete conversion of the ester.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Starting Material | Hydrazine Hydrate (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl 3-hydroxybenzoate | 5 | Isopropanol | 90 | 16 | - |

| 2 | Methyl 3,4,5-trihydroxybenzoate | - | - | Reflux | - | - |

| 3 | p-hydroxy ethyl benzoate | Excess | Ethanol | 60-70 | 2 | 65 |

Note: Specific yield for entry 1 was not provided in the source material. Data for entries 2 and 3 are for analogous compounds and are provided for comparative purposes.

Upon completion of the reaction, the isolation and purification of this compound are essential to obtain a product of high purity.

Isolation: A common method for isolating the product is to cool the reaction mixture, which often leads to the precipitation of the solid hydrazide. The precipitate is then collected by filtration.

Purification: Recrystallization is a standard technique used to purify the crude product. The choice of solvent for recrystallization is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. Ethanol is a commonly used solvent for the recrystallization of benzohydrazide (B10538) derivatives. The purity of the final product can be assessed by techniques such as melting point determination and chromatographic methods.

Table 2: Isolation and Purification of Hydroxybenzohydrazides

| Compound | Isolation Method | Purification Method | Recrystallization Solvent |

| This compound | Cooling and filtration | Recrystallization | Ethanol |

| p-hydroxybenzohydrazide | Cooling and filtration | Recrystallization | Methanol |

| Coumarin-hydroxybenzohydrazide derivatives | Filtration of precipitate | Not specified | - |

Ester Aminolysis with Hydrazine Hydrate

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. These "green chemistry" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.

A key aspect of green chemistry is the use of non-toxic and renewable solvents and catalysts. In the context of hydrazide synthesis, researchers have explored alternatives to traditional organic solvents. For the synthesis of coumarin-hydroxybenzohydrazide hybrids, a mixture of vinegar and ethanol (in a 1:1 ratio) has been successfully used as both a solvent and a catalyst. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com This system offers a more environmentally friendly alternative to conventional methods.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is another important principle of green chemistry. This approach can significantly reduce solvent usage and waste generation. A green, one-pot protocol has been developed for the synthesis of coumarin-hydroxybenzohydrazide derivatives. mdpi.comresearchgate.netresearchgate.netnih.gov This method involves the reaction of 3-acetyl-4-hydroxycoumarin with various benzoyl hydrazides in a mixture of vinegar and ethanol. mdpi.com

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. The synthesis of 4-hydroxybenzohydrazide from ethyl p-hydroxybenzoate and hydrazine hydrate has been achieved in just 3 minutes with a 93% yield using microwave irradiation at 180 watts. chemmethod.com This represents a significant improvement over conventional heating methods, which typically require several hours. chemmethod.com

Derivatization Strategies for this compound

The derivatization of this compound is a cornerstone for creating more complex molecules. The presence of the reactive hydrazide moiety (-CONHNH2) allows for a variety of chemical transformations, making it a versatile starting material for synthesizing a broad range of derivatives.

One of the most common derivatization methods for this compound is the formation of hydrazones. This is typically achieved through a condensation reaction between the hydrazide and a carbonyl compound, such as an aldehyde or ketone. nih.gov This reaction involves a nucleophilic attack by the terminal nitrogen atom of the hydrazide on the carbonyl carbon, followed by the elimination of a water molecule to form an azomethine group (-N=CH-). researchgate.netekb.eg

The reaction of this compound with various aromatic aldehydes is a straightforward and efficient method to produce a diverse library of N'-aroylhydrazones. researchgate.netresearchgate.net The synthesis is often carried out by stirring the reactants in a suitable solvent, such as methanol, sometimes with the addition of an acid catalyst. ekb.egnih.gov For instance, the condensation of this compound with salicylaldehyde (B1680747) can be achieved by stirring the components in methanol at 318 K for 30 minutes, resulting in the formation of 3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide. nih.gov This reaction can be applied to a wide range of substituted aromatic aldehydes to generate corresponding hydrazone derivatives. sigmaaldrich.comsigmaaldrich.com

The table below summarizes the synthesis of various hydrazones from this compound and different aromatic aldehydes.

| Aromatic Aldehyde | Resulting Hydrazone | Solvent | Conditions | Reference |

| Salicylaldehyde | 3-Hydroxy-N′-(2-hydroxybenzylidene)benzohydrazide | Methanol | Stirring at 318 K for 30 min | nih.gov |

| 4-(dimethylamino)benzaldehyde | N′-[4-(dimethylamino)benzylidene]-3-hydroxybenzohydrazide | Not Specified | Not Specified | sigmaaldrich.comsigmaaldrich.com |

| 5-bromo-2-hydroxybenzaldehyde | N′-(5-bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide | Not Specified | Not Specified | sigmaaldrich.comsigmaaldrich.com |

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a significant class of compounds. nih.gov Chalcone-like benzohydrazide derivatives can be synthesized by reacting a substituted benzohydrazide with an appropriate chalcone (B49325) precursor. This typically involves a Claisen-Schmidt condensation reaction between an aryl methyl ketone and an aromatic aldehyde to form the chalcone core, which is then reacted with the hydrazide. nih.gov

Alternatively, a direct approach involves the condensation of an aldehyde with a hydrazide that already contains a ketone functionality. For example, a novel (E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide was synthesized from vanillin (B372448) and wintergreen oil derivatives, yielding a chalcone-like structure. aip.org A series of chalcone derivatives containing a benzohydrazide moiety have also been designed and synthesized, demonstrating the versatility of this synthetic approach. nih.govresearchgate.net The reaction conditions often involve a base, such as sodium hydroxide, in an alcoholic solvent. nih.govresearchgate.net

This compound serves as a key precursor for the synthesis of various five-membered heterocyclic rings.

1,3,4-Oxadiazole (B1194373): The 1,3,4-oxadiazole ring can be formed from this compound through a two-step process. First, the hydrazide is acylated to form a 1,2-diacylhydrazine intermediate. acs.org This intermediate then undergoes cyclodehydration to form the oxadiazole ring. acs.orgopenmedicinalchemistryjournal.com Common dehydrating agents used for this cyclization include phosphorus oxychloride, polyphosphoric acid, or the Burgess reagent. acs.orgopenmedicinalchemistryjournal.com For example, N′-(2-chloroacetyl)-3-hydroxybenzohydrazide, formed by acylating this compound with chloroacetyl chloride, can be cyclized using the Burgess reagent in dioxane at 100 °C to yield 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol. acs.org

Thiazole (B1198619): The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. youtube.com To incorporate the this compound moiety, it would first need to be converted into a suitable thioamide or α-haloketone precursor. For instance, a thiosemicarbazide (B42300) derivative of this compound could be reacted with an α-haloketone to form a thiazole ring. nih.gov

Thiazolidine: Thiazolidinone rings are commonly synthesized via the cyclocondensation of a hydrazone (Schiff base) with a thiol-containing compound, such as thioglycolic acid. researchgate.netresearchgate.net The hydrazones derived from this compound (as described in section 2.3.1.1) are ideal intermediates for this reaction. The reaction typically involves refluxing the hydrazone and thioglycolic acid in a suitable solvent, often with a catalyst like anhydrous zinc chloride, to yield the corresponding 4-oxo-1,3-thiazolidin-2-ylidene derivative. researchgate.netresearchgate.net

Acylation: The hydrazide group of this compound can be readily acylated by reacting it with acylating agents like acid chlorides or anhydrides. This reaction typically occurs at the terminal nitrogen atom. For example, reacting this compound with chloroacetyl chloride in tetrahydrofuran (B95107) (THF) yields N′-(2-chloroacetyl)-3-hydroxybenzohydrazide. acs.org This acylation step is often a precursor to further transformations, such as the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. acs.org

N-Arylation: The introduction of an aryl group onto the nitrogen atom of the hydrazide moiety can be achieved through N-arylation reactions. These reactions often employ metal catalysts, such as copper or palladium, to facilitate the coupling between the hydrazide and an aryl halide or arylboronic acid. organic-chemistry.orgorganic-chemistry.org A common method is the copper-catalyzed coupling of hydrazides with aryl iodides, using a base like cesium carbonate in a solvent such as DMF. organic-chemistry.org This allows for the synthesis of N-aryl hydrazides, expanding the structural diversity of derivatives obtainable from this compound.

Formation of Hydrazones via Condensation Reactions

Advanced Synthetic Techniques and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of synthetic products while minimizing reaction times and environmental impact. For the synthesis of this compound derivatives, several factors can be fine-tuned.

In the synthesis of 1,3,4-oxadiazoles, the choice of cyclodehydration agent is critical. While harsh reagents like POCl₃ and PPA are effective, milder alternatives like the Burgess reagent can offer better yields and cleaner reactions under specific conditions. acs.org A study on the synthesis of a 1,3,4-oxadiazole derivative from N′-(2-chloroacetyl)-3-hydroxybenzohydrazide compared several cyclization methods, as shown in the table below.

Optimization of Cyclization to form 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol acs.org

| Entry | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | Dioxane | 100 | 45 |

| 2 | PPA | Toluene | 100 | 34 |

| 3 | Burgess Reagent | Dioxane | 100 | 76 |

The results indicate that the Burgess reagent in dioxane provides the optimal yield for this specific transformation. acs.org

Furthermore, advanced techniques such as microwave-assisted synthesis are being employed to accelerate these reactions. Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles from hydrazides. mdpi.com The use of Bayesian optimization algorithms is also emerging as a powerful tool to efficiently explore reaction parameter space (e.g., catalyst, solvent, temperature) and identify the optimal conditions for achieving the highest yield. nih.gov

Spectroscopic and Computational Characterization of 3 Hydroxybenzohydrazide Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for elucidating the molecular structure of 3-hydroxybenzohydrazide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy each offer unique insights into the compound's connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the hydrazide (-CONHNH₂) protons. The aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. youtube.com The exact chemical shifts and splitting patterns depend on their position relative to the hydroxyl and hydrazide substituents. The phenolic -OH proton and the -NH and -NH₂ protons of the hydrazide group are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature, but typically reside in the δ 9.5-10.0 ppm range for the phenolic OH and δ 4.5 and δ 8.0-9.5 ppm for the NH₂ and NH protons, respectively. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the hydrazide group is characteristically found far downfield, typically in the range of δ 165-175 ppm. researchgate.net Aromatic carbons resonate between δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is expected to have a higher chemical shift (around δ 155-160 ppm) compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. np-mrd.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 6.8 - 7.5 | 115 - 130 |

| Aromatic C-OH | - | ~157 |

| Aromatic C-C=O | - | ~135 |

| C=O (Amide) | - | ~168 |

| Phenolic O-H | 9.5 - 10.0 (broad) | - |

| Amide N-H | 8.0 - 9.5 (broad) | - |

| Amine N-H₂ | ~4.5 (broad) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound displays characteristic absorption bands corresponding to its key functional groups.

A prominent broad band is expected in the 3200–3550 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. specac.com The N-H stretching vibrations of the hydrazide moiety typically appear in the same region, around 3300-3400 cm⁻¹ for the asymmetric and symmetric stretches of the -NH₂ group and around 3200 cm⁻¹ for the -NH group. udel.eduucla.edu One of the most intense and easily identifiable peaks is the C=O (amide I) stretching vibration, which is expected to appear in the range of 1630–1680 cm⁻¹. specac.com The N-H bending vibration (amide II) usually occurs around 1550-1620 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450–1600 cm⁻¹ region, while the C-O stretching of the phenolic group appears between 1200 and 1300 cm⁻¹. udel.edulibretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch (broad) | 3200 - 3550 |

| Amine N-H₂ | Stretch | 3300 - 3400 |

| Amide N-H | Stretch | ~3200 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl C=O (Amide I) | Stretch | 1630 - 1680 |

| Amide N-H | Bend (Amide II) | 1550 - 1620 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenolic C-O | Stretch | 1200 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. uni-saarland.de

In the mass spectrum of this compound (molar mass ≈ 152.15 g/mol ), the molecular ion peak (M⁺·) would be observed at m/z 152. The fragmentation of this molecular ion is predictable based on the structure. chemguide.co.uk A common fragmentation pathway for benzohydrazide (B10538) derivatives involves the cleavage of the N-N bond or the C-N bond. raco.cat

Key fragmentation pathways include:

Loss of the amino group (-NH₂): This would result in a fragment ion at m/z 136.

Loss of the hydrazino group (-NHNH₂): Cleavage of the C(O)-NH bond would lead to the formation of the stable 3-hydroxybenzoyl cation at m/z 121. This is often a prominent peak.

Decarbonylation: The 3-hydroxybenzoyl cation (m/z 121) can subsequently lose a molecule of carbon monoxide (CO) to form a hydroxyphenyl cation at m/z 93.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 152 | [M]⁺· (Molecular Ion) | - |

| 136 | [M - NH₂]⁺ | ·NH₂ |

| 121 | [HOC₆H₄CO]⁺ | ·NHNH₂ |

| 93 | [HOC₆H₄]⁺ | ·NHNH₂ and CO |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The chromophores in this compound—the benzene ring and the carbonyl group—give rise to characteristic electronic transitions. libretexts.org

The spectrum is expected to show absorptions resulting from π → π* and n → π* transitions. rsc.org

π → π transitions:* These are high-energy transitions associated with the conjugated π-system of the benzene ring and the carbonyl group. They typically result in strong absorption bands at shorter wavelengths, usually below 300 nm. utoronto.ca

n → π transitions:* These are lower-energy transitions involving the non-bonding (n) electrons on the oxygen and nitrogen atoms being promoted to an anti-bonding π* orbital of the carbonyl group. These transitions result in weaker absorption bands at longer wavelengths. rsc.org

The presence of the hydroxyl group, an auxochrome, on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzohydrazide.

Table 4: Typical Electronic Transitions in this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Intensity |

|---|---|---|---|

| π → π | Benzene Ring / Carbonyl | 200 - 300 | High |

| n → π | Carbonyl Group | > 300 | Low |

X-ray Crystallography for Solid-State Structure Analysis

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound is heavily influenced by strong intermolecular interactions, which dictate the crystal packing. The key interactions are hydrogen bonding and π-π stacking. nih.gov

Hydrogen Bonding: The this compound molecule has multiple hydrogen bond donors (the phenolic -OH, the amide -NH, and the terminal -NH₂) and acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atoms). This allows for the formation of an extensive and robust three-dimensional hydrogen-bonding network. plu.mx These interactions, such as O-H···O, N-H···O, and N-H···N, link adjacent molecules, creating a stable and well-ordered crystal lattice. researchgate.net

Molecular Conformation and Dihedral Angles

The spatial arrangement of atoms and functional groups in this compound is crucial for its chemical behavior. X-ray crystallography studies have provided precise data on its solid-state conformation. A key feature of its structure is the dihedral angle between the planar hydrazidic group (C7/O2/N1/N2) and the benzene ring (C1–C6), which has been determined to be 25.36 (3)°. researchgate.net This non-planar conformation is a result of the electronic and steric interactions between the hydrazide moiety and the aromatic ring.

In derivatives of this compound, the molecular conformation can vary depending on the nature and position of substituents. For instance, in (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide, the 4-hydroxyphenyl and 3,4-dihydroxyphenyl rings are only slightly twisted, with a dihedral angle of 9.18 (6)°. sciencegate.app Conversely, in (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate, the dihedral angle between the two aromatic rings is a more substantial 58.11 (6)°. nih.gov In another example, N′-[4-(dimethylamino)benzylidene]-3-hydroxybenzohydrazide, the dihedral angle between the two benzene rings is 9.2 (2)°. nih.gov These variations highlight the conformational flexibility of the benzohydrazide scaffold.

| Compound | Dihedral Angle (°) | Description |

|---|---|---|

| This compound | 25.36 (3) | Between the hydrazidic group and the benzene ring researchgate.net |

| (E)-N′-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide | 9.18 (6) | Between the 4-hydroxyphenyl and 3,4-dihydroxyphenyl rings sciencegate.app |

| (E)-4-hydroxy-N′-(3-hydroxybenzylidene)benzohydrazide monohydrate | 58.11 (6) | Between the two aromatic rings nih.gov |

| N′-[4-(dimethylamino)benzylidene]-3-hydroxybenzohydrazide | 9.2 (2) | Between the two benzene rings nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for elucidating the electronic structure, reactivity, and biological interactions of this compound and its analogs. These in silico techniques complement experimental data and provide predictive models for designing new compounds with desired properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For benzohydrazide derivatives, DFT calculations can provide insights into their stability, reactivity, and spectroscopic properties. By employing methods like B3LYP with various basis sets, researchers can optimize molecular geometries and calculate electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

For instance, in a study of N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide, the HOMO-LUMO gap was calculated to be 0.390 atomic units using DFT at the 6-31++g(d,p) level. researchgate.net In another study on a triazine derivative, the HOMO-LUMO energy gap was found to be 4.4871 eV, which reflects its chemical reactivity. irjweb.com These analyses help in understanding the electron-donating and accepting capabilities of the molecules.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide | - | - | 10.61 |

| A Triazine Derivative | - | - | 4.4871 irjweb.com |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential binding modes and affinities. Several studies have utilized molecular docking to investigate the interactions of benzohydrazide derivatives with various biological targets.

For example, derivatives of p-hydroxybenzohydrazide have been studied as potential tyrosine kinase inhibitors, with docking scores ranging from -3.43 to -9.12, indicating favorable binding interactions. scispace.com In another study, benzamide-appended pyrazolone (B3327878) derivatives were docked against the COVID-19 main protease (PDB ID: 6LU7), yielding binding energies as low as -8.90 kcal/mol. These simulations provide valuable information on the specific amino acid residues involved in the binding and can guide the design of more potent inhibitors.

| Compound Series | Protein Target | Docking Score Range |

|---|---|---|

| p-Hydroxybenzohydrazide derivatives | Tyrosine Kinase (1M17) | -3.43 to -9.12 scispace.com |

| Benzamide-appended pyrazolones | COVID-19 Main Protease (6LU7) | up to -8.90 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) models are particularly useful for understanding how the spatial arrangement of different molecular features influences activity.

Several QSAR studies have been conducted on derivatives of hydroxybenzohydrazide. For instance, a 3D-QSAR analysis of p-hydroxybenzohydrazide derivatives as anti-Escherichia coli agents yielded a statistically significant model with a high correlation coefficient (R² = 0.98), indicating good predictive power. chalcogen.ro Similarly, 3D-QSAR studies on p-hydroxybenzohydrazide derivatives with antihypertensive activity also resulted in a reliable model (r² = 0.98, q² = 0.74). nih.gov These models help in identifying key structural features responsible for the observed biological activity and aid in the design of new, more potent analogs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and systems at an atomic level. These simulations can provide detailed insights into the conformational changes, intermolecular interactions, and solvent effects that govern the behavior of this compound in different environments. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of molecular behavior that is often inaccessible through experimental techniques alone.

In the context of this compound, MD simulations could be employed to investigate its interaction with biological macromolecules, such as enzymes or receptors, to elucidate potential mechanisms of action. For instance, simulations could model the binding of this compound to the active site of a target protein, revealing key hydrogen bonding and hydrophobic interactions that stabilize the complex. Such studies are crucial in drug design and discovery for understanding structure-activity relationships.

Furthermore, MD simulations can be utilized to study the aggregation and self-assembly of this compound molecules in solution. By simulating a system containing multiple molecules of the compound, it is possible to observe how they interact with each other and with the solvent to form larger structures. This information is valuable for understanding the compound's solubility, crystallinity, and formulation properties.

The parameters for an MD simulation of this compound would typically be derived from a force field, which is a set of empirical energy functions that describe the potential energy of a system of atoms. The choice of force field is critical for the accuracy of the simulation. The simulation would be set up by placing the this compound molecule(s) in a simulation box, often filled with a solvent like water, and then allowing the system to evolve over time under specific temperature and pressure conditions. Analysis of the resulting trajectories can provide a wealth of information, including root-mean-square deviation (RMSD) to assess conformational stability, radial distribution functions to characterize intermolecular distances, and the number of hydrogen bonds over time.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Observables for this compound

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 / GROMOS54a7 |

| Solvent Model | TIP3P Water |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Time | 100 ns |

| Average RMSD of this compound | 1.5 ± 0.3 Å |

| Average Number of Hydrogen Bonds (Compound-Water) | 4.2 ± 1.1 |

| Solvation Free Energy | -8.5 kcal/mol |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry technique that provides a detailed description of the electronic structure of a molecule in terms of localized bonds, lone pairs, and Rydberg orbitals. nih.gov It is a powerful tool for understanding chemical bonding, electron delocalization, and intramolecular interactions within a molecule. NBO analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the intuitive Lewis structure representation of a molecule.

For this compound, NBO analysis can elucidate the nature of the covalent bonds, the hybridization of the atoms, and the extent of electron delocalization across the aromatic ring and the hydrazide moiety. This analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugative and resonance effects that contribute to the molecule's stability.

The key outputs of an NBO analysis include the natural atomic charges, the occupancies of the NBOs, and the second-order perturbation theory analysis of the Fock matrix in the NBO basis. The latter provides a quantitative measure of the stabilization energy associated with electron delocalization from a donor NBO to an acceptor NBO. For example, in this compound, NBO analysis could reveal the extent of electron donation from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring and the carbonyl group.

These insights are valuable for understanding the reactivity of this compound. For instance, the natural atomic charges can indicate the most likely sites for electrophilic or nucleophilic attack. The analysis of hyperconjugative interactions can explain the conformational preferences and the rotational barriers of the molecule.

Although specific NBO analysis results for this compound are not widely published, the general principles can be illustrated. The analysis would be performed on the optimized geometry of the molecule obtained from a high-level quantum chemical calculation. The following table presents hypothetical NBO analysis data for this compound, showcasing the type of information that would be obtained from such a study.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) | Description |

|---|---|---|

| LP(1) O1 -> π(C2-C3) | 2.5 | Delocalization of hydroxyl oxygen lone pair into the aromatic ring |

| LP(1) N1 -> π(C7=O2) | 15.8 | Resonance interaction within the hydrazide group |

| π(C1-C6) -> π(C2-C3) | 20.4 | π-electron delocalization within the benzene ring |

| LP(2) O2 -> σ(N1-N2) | 1.2 | Hyperconjugative interaction involving the carbonyl oxygen |

Pharmacological and Biological Investigations of 3 Hydroxybenzohydrazide Derivatives

Antioxidant Potential and Mechanisms

Theoretical Investigations of Antioxidant Mechanisms (HAT, SET-PT, SPLET, RAF)

The antioxidant capabilities of 3-hydroxybenzohydrazide derivatives have been explored through theoretical investigations, primarily employing computational methods like Density Functional Theory (DFT). These studies aim to elucidate the specific mechanisms by which these compounds neutralize free radicals. The principal mechanisms evaluated include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), Sequential Proton Loss followed by Electron Transfer (SPLET), and Radical Adduct Formation (RAF).

In studies of coumarin-hydroxybenzohydrazide hybrids, it was determined that three primary mechanisms are thermodynamically plausible and exist in competition: HAT, SET-PT, and SPLET. researchgate.net The favorability of a particular pathway is influenced by factors such as the solvent used in the reaction. mdpi.com For instance, calculations performed in methanol (B129727), simulating the environment of a DPPH assay, help to predict the dominant mechanism based on the change in enthalpies for each pathway. mdpi.com The mechanism with the lowest thermodynamic parameter value for its initial step is considered the most probable. mdpi.com

Interestingly, for some coumarin-hydroxybenzohydrazide hybrids, a Double Hydrogen Atom Transfer (DHAT) mechanism has been proposed, which can result in a more stable biradical species in a triplet spin state. researchgate.netnih.gov This stability is attributed to spin delocalization across the hydrazide bridge and the phenolic portion of the molecule. researchgate.netnih.gov The reactivity of these compounds with different radical species, such as alkoxy and peroxy radicals, also depends on the reaction conditions and the specific mechanistic pathway followed. nih.gov

Anticancer and Cytotoxic Activities

Derivatives of this compound have emerged as a significant class of compounds in anticancer research, demonstrating notable cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of programmed cell death, inhibition of key signaling enzymes, and other molecular interactions within cancer cells.

In Vitro Cytotoxicity Assays (e.g., against HepG2, T47D, PC-3, MCF-7, HT-29 cell lines)

The antiproliferative activity of this compound derivatives has been extensively evaluated through in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines. These studies have consistently demonstrated the potential of these compounds to inhibit the growth of various cancer types.

For example, a series of novel benzohydrazide (B10538) derivatives incorporating dihydropyrazole moieties were tested for their antiproliferative effects. One compound in this series, designated H20, exhibited particularly potent activity against human lung adenocarcinoma (A549), breast cancer (MCF-7), cervical cancer (HeLa), and liver cancer (HepG2) cell lines, with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively. nih.gov

In another study, newly synthesized hydroxy benzoic acid derivatives were evaluated for their cytotoxicity. One particular compound showed activity against DLD-1 colorectal adenocarcinoma, HeLa, and MCF-7 cells with IC50 values of 25.05, 23.88, and 48.36 µM, respectively. Other derivatives in the same study also displayed cytotoxicity against HeLa and DLD-1 cells. The cytotoxic potential of benzohydrazide derivatives has also been noted against prostate cancer (PC-3) and colon cancer (HT-29) cell lines. nih.govekb.eg

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines, as reported in the literature.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Benzohydrazide-dihydropyrazole (H20) nih.gov | A549 | Lung Adenocarcinoma | 0.46 |

| Benzohydrazide-dihydropyrazole (H20) nih.gov | MCF-7 | Breast Cancer | 0.29 |

| Benzohydrazide-dihydropyrazole (H20) nih.gov | HeLa | Cervical Cancer | 0.15 |

| Benzohydrazide-dihydropyrazole (H20) nih.gov | HepG2 | Liver Cancer | 0.21 |

| Hydroxy benzoic acid derivative (Cmpd 8) | DLD-1 | Colorectal Adenocarcinoma | 25.05 |

| Hydroxy benzoic acid derivative (Cmpd 8) | HeLa | Cervical Cancer | 23.88 |

| Hydroxy benzoic acid derivative (Cmpd 8) | MCF-7 | Breast Cancer | 48.36 |

| Hydroxy benzoic acid derivative (Cmpd 10) | DLD-1 | Colorectal Adenocarcinoma | 27.26 |

| Hydroxy benzoic acid derivative (Cmpd 10) | HeLa | Cervical Cancer | 19.19 |

Induction of Apoptosis and Caspase Activation

A key mechanism contributing to the anticancer effects of this compound derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a critical process for eliminating damaged or malignant cells, and its induction is a primary goal of many cancer therapies.

Studies have shown that certain derivatives can trigger apoptotic pathways, often involving the activation of caspases, which are a family of protease enzymes essential for the execution phase of apoptosis. For instance, a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent inducers of apoptosis. nih.gov These compounds were discovered using a cell- and caspase-based high-throughput screening assay, confirming that their mode of action involves the activation of the caspase cascade. nih.gov

Similarly, research on hydroxycinnamic acid hydrazide derivatives revealed that a lead compound could induce cell cycle arrest at the G2/M phase, which was followed by the activation of caspase-3. nih.gov Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death. nih.gov The ability of these compounds to selectively induce apoptosis in cancer cells while having lower cytotoxic effects on normal cells highlights their therapeutic potential. nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. The aberrant activation or overexpression of certain tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a common feature in many human cancers. scispace.com Consequently, inhibiting these enzymes has become a successful strategy in cancer therapy.

Derivatives of hydroxybenzohydrazide have been investigated as potential tyrosine kinase inhibitors. Docking studies on thiazole (B1198619) and thiazolidene derivatives of p-hydroxybenzohydrazide have suggested a correlation between their anticancer activity and their ability to inhibit EGFR tyrosine kinase. scispace.com These computational studies evaluate how the compounds bind to the active site of the enzyme, with factors like hydrogen bonding playing a crucial role in their inhibitory potential. scispace.com

Further research on novel benzohydrazide derivatives containing dihydropyrazoles has confirmed their potent EGFR inhibitory activity. One of the most active compounds from this series demonstrated an IC50 value of 0.08 μM for EGFR inhibition, which correlated with its strong antiproliferative effects against several cancer cell lines. nih.gov This indicates that the anticancer mechanism of these compounds is, at least in part, due to their direct inhibition of EGFR signaling pathways. nih.gov The development of specific inhibitors for tyrosine-specific protein kinases is an active area of research, with various cinnamamide (B152044) and benzohydrazide derivatives showing promise. nih.govnih.gov

Molecular Mechanisms of Action in Cancer Cells

The anticancer activity of this compound derivatives is underpinned by a variety of molecular mechanisms within cancer cells. Beyond the direct induction of apoptosis and inhibition of tyrosine kinases, these compounds can interfere with other critical cellular processes.

One significant target is Polo-like kinase 1 (PLK1), a protein that plays a key role in cell division. google.com Novel hydrazine (B178648) derivatives have been developed that inhibit the activity of PLK1, thereby suppressing the proliferation of cancer cells. google.com This suggests that interference with the cell cycle machinery is another avenue through which these compounds exert their effects.

Furthermore, some benzohydrazide derivatives are thought to function as alkylating agents, a class of compounds that can cause damage to cancer cell DNA and induce cell death. nih.gov The molecular structure of these derivatives allows them to interact with and modify cellular macromolecules, leading to cytotoxicity. nih.gov The integration of the benzohydrazide moiety with other pharmacologically active structures, such as dihydropyrazoles and naphthalenes, may lead to synergistic anticancer effects by targeting multiple cellular pathways simultaneously. nih.gov These pathways can include kinase inhibition, cell cycle arrest, and the disruption of other signaling cascades vital for tumor growth and survival. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of numerous studies investigating their potential as enzyme inhibitors. The ability of these compounds to selectively inhibit specific enzymes is a key aspect of their therapeutic potential in various diseases, including cancer and microbial infections.

A notable area of investigation is the inhibition of tyrosinase, a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. nih.gov Overactivity of tyrosinase can lead to hyperpigmentation disorders. Studies on 3-hydroxypyridin-4-one derivatives incorporating benzyl (B1604629) hydrazide groups have shown potent tyrosinase inhibitory effects, with some compounds exhibiting IC50 values in the micromolar range. nih.gov Kinetic and molecular docking studies have revealed that these compounds can act as competitive inhibitors, binding effectively to the enzyme's active site. nih.gov

In the context of cancer therapy, the inhibition of tyrosine kinases is a major focus, as discussed previously. Derivatives have been specifically designed to target the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov For instance, certain 4-hydroxycinnamamide (B120813) derivatives have been identified as potent and specific inhibitors of the tyrosine kinase activity of the EGF receptor, with IC50 values in the sub-micromolar range, while showing no inhibitory effect on serine/threonine-specific protein kinases. nih.gov

Furthermore, the general structure of benzohydrazide derivatives lends itself to the inhibition of other enzymes. For example, the cyclization of related thiocarbamides into thiazolidones has been shown to enhance their enzyme inhibitory effectiveness. researchgate.net The broad range of biological activities reported for benzohydrazides, including antimicrobial and anticonvulsant effects, suggests that they may interact with and inhibit a variety of enzymatic targets. nih.gov

Laccase Inhibition and Structure-Activity Relationships

Laccase, a copper-containing enzyme, plays a role in the biochemical processes of various plant pathogens. Its inhibition is a target for preventing or reducing the activity of these pathogens. Hydrazide-hydrazone derivatives of both this compound (3-HBAH) and 4-hydroxybenzohydrazide (4-HBAH) have been screened as laccase inhibitors.

Research has shown that the structure of these derivatives significantly influences their inhibitory mechanism and potency. Specifically, derivatives of 3-HBAH and 4-HBAH that incorporate larger benzylidene units, such as a 3-tert-butyl-5-methyl-2-hydroxy-benzylidene or a 3,5-di-tert-butyl-2-hydroxy-benzylidene moiety, were found to not bind to the active site of laccase. nih.govresearchgate.net Instead, they function as non-competitive or uncompetitive inhibitors. nih.govresearchgate.net

The structure-activity relationship (SAR) analysis indicates that a slim salicylic (B10762653) aldehyde framework is crucial for stabilizing the molecule near the substrate docking site, favoring a competitive type of inhibition. nih.govmdpi.com Furthermore, the presence of bulky substituents like phenyl and tert-butyl at the 3-position of the salicylic aldehyde fragment promotes strong interaction with the substrate-binding pocket of the laccase enzyme. nih.gov The position of the hydroxyl group on the benzoyl fragment is also a key determinant of the inhibitory effect. nih.gov

| Derivative Structure | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| 3-HBAH derivative with 3,5-di-tert-butyl-2-hydroxy-benzylidene unit | 17.9 µM | Uncompetitive |

| 4-HBAH derivative with 3-tert-butyl-5-methyl-2-hydroxy-benzylidene unit | 32.0 µM | Non-competitive |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of choline-based neurotransmitters. Inhibitors of these enzymes are clinically significant, particularly in the management of Alzheimer's disease. Studies on novel 2-benzoylhydrazine-1-carboxamides, a class of compounds structurally related to this compound, have demonstrated their potential as dual inhibitors of both AChE and BChE. nih.govmdpi.com

Most of the tested benzohydrazide derivatives showed dual inhibition of both enzymes, with IC₅₀ values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. nih.govmdpi.com Generally, these carboxamides exhibited stronger inhibition against AChE. nih.govmdpi.com Molecular docking studies suggest that these compounds may act as non-covalent inhibitors that occupy the active cavity of the enzymes, in close proximity to the catalytic triad. nih.govmdpi.com

| Enzyme | IC50 Value Range for Benzohydrazide Derivatives |

|---|---|

| Acetylcholinesterase (AChE) | 44 - 100 µM |

| Butyrylcholinesterase (BChE) | Starting from 22 µM |

α-Glucosidase and α-Amylase Inhibition

The enzymes α-glucosidase and α-amylase are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in diabetes mellitus. nih.gov While various heterocyclic compounds are being investigated for this purpose, specific research on this compound derivatives as inhibitors of α-glucosidase and α-amylase is not extensively documented in the available literature. Studies have shown that other scaffolds, such as 1,2-benzothiazine derivatives and 1,2,4-triazole (B32235) derivatives, can be potent inhibitors of these enzymes, with some compounds showing greater efficacy than the standard drug, acarbose. nih.govnih.gov

Cyclooxygenase (COX-I/II) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX-1 and/or COX-2. While direct studies on this compound are limited, research on the closely related isomer, 2-hydroxybenzohydrazide (B147611) (HBH), provides insight into the potential of this chemical class. elsevierpure.com

Computational molecular modeling analysis has shown that 2-hydroxybenzohydrazide exhibits an affinity for both COX-I and COX-II target receptors. elsevierpure.com This binding capability suggests a potential mechanism for the anti-inflammatory effects observed with this compound. The hydrazone moiety itself is considered a pharmacophore group for the inhibition of COX, indicating that hydrazide-hydrazone derivatives are a promising class for developing COX inhibitors. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders. The benzohydrazide scaffold is a known feature in some MAO inhibitors. For example, nialamide, a non-selective, irreversible monoamine oxidase inhibitor, contains a benzohydrazide moiety, highlighting the relevance of this structural class to MAO inhibition. pensoft.net However, specific investigations into the MAO inhibitory activity of this compound derivatives are not widely reported. Research in this area tends to focus on other derivatives, such as isatin-based hydrazones and pyridazinobenzylpiperidine compounds, which have shown potent and selective inhibition of MAO-B. researchgate.netnih.gov

Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) are the primary enzymes responsible for the degradation of endocannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, respectively. nih.govmdpi.com Inhibiting these enzymes can elevate endocannabinoid levels, offering therapeutic potential for pain, inflammation, and neurological disorders. nih.govmdpi.com Despite the active research into FAAH and MAGL inhibitors, there is currently a lack of available scientific literature investigating this compound derivatives for this specific biological activity. The field is dominated by other chemotypes, such as O-aryl carbamates and α-keto heterocycles. researchgate.netmatthewslab.org

Anti-inflammatory and Anti-nociceptive Activities

Compounds possessing both anti-inflammatory and anti-nociceptive (pain-relieving) properties are of significant therapeutic interest. The hydrazone functional group is a key pharmacophore in molecules with reported anti-inflammatory and analgesic activities. mdpi.commdpi.comnih.gov

While data on this compound is scarce, extensive in vivo studies on its isomer, 2-hydroxybenzohydrazide (HBH), demonstrate the potential of this scaffold. HBH was shown to dose-dependently inhibit inflammation, pyrexia, and nociception in preclinical models. elsevierpure.com Its anti-nociceptive effect was found to be linked to the opioidergic system. elsevierpure.com This suggests that hydroxybenzohydrazide structures are promising candidates for the development of new anti-inflammatory and analgesic agents. The anti-inflammatory effects of the broader hydrazone class are often attributed to their ability to interact with and inhibit inflammatory mediators and enzymes like cyclooxygenase. mdpi.com

Antihypertensive Properties

Research into the hydrazide/hydrazino moiety has identified it as a key pharmacophore in several cardiovascular agents. While direct studies on this compound are limited, investigations into related structures provide significant insights. For instance, studies on new p-hydroxybenzohydrazide derivatives have been conducted to evaluate their antihypertensive activity. jst.go.jp Similarly, the synthesis and pharmacological screening of new 6-heteroaryl-3-hydrazinopyridazines have demonstrated notable antihypertensive action. nih.gov

In one study, the hypotensive effects of these pyridazine (B1198779) derivatives were assessed in both normotensive and spontaneously hypertensive rats, with the well-known antihypertensive agent dihydralazine (B103709) used as a reference. nih.gov The results indicated that derivatives incorporating a 6-imidazol-1-yl group were particularly potent. nih.gov Specifically, the compound 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) was found to be 4.9 times more active than dihydralazine when administered orally to spontaneously hypertensive rats. nih.gov This highlights the potential of the hydrazino group, a core feature of benzohydrazides, in designing effective antihypertensive agents.

Pharmacokinetic and Pharmacodynamic Studies (In silico)

Computational, or in silico, methods are pivotal in modern drug discovery for predicting the pharmacokinetic properties of new chemical entities. These studies help to identify candidates with favorable profiles early in the development process, reducing time and cost. Derivatives of benzohydrazide have been subjected to such analyses to evaluate their potential as viable drug candidates.

In silico ADMET profiling for novel series of benzohydrazide derivatives has been performed using platforms like SwissADME and Deep.Pk. sciencejournal.re These studies predict how a compound is likely to be processed by the body.

Absorption and Distribution: The analyses indicated high intestinal absorption for the studied benzohydrazide derivatives. sciencejournal.re Furthermore, the compounds were predicted to have the ability to cross the blood-brain barrier, a key factor for drugs targeting the central nervous system. sciencejournal.re

Metabolism: The metabolic profiling revealed varied interactions with crucial cytochrome P450 (CYP450) enzymes. sciencejournal.re These enzymes are central to drug metabolism, and understanding interactions is key to predicting drug-drug interactions and metabolic stability. The benzohydrazide derivatives were found to act as both inhibitors and substrates for certain CYP450 isoenzymes. sciencejournal.re

Excretion and Toxicity: The compounds were generally predicted to have short half-lives, ranging from 5.34 to 9.54 hours, with acceptable clearance rates. sciencejournal.re Toxicity predictions indicated that the derivatives were not mutagenic according to the AMES test and were biodegradable. sciencejournal.re However, some specific analogs showed potential for carcinogenicity, respiratory toxicity, and a risk of drug-induced liver injury (DiLi). sciencejournal.re

The following table summarizes the predicted ADMET properties for a representative series of benzohydrazide Schiff base analogs (S1–S6).

| Property | Prediction Summary for Benzohydrazide Derivatives (S1-S6) | Source |

| Absorption | High intestinal absorption | sciencejournal.re |

| Distribution | Predicted to be Blood-Brain Barrier (BBB) permeant | sciencejournal.re |

| Metabolism | Varied interactions with CYP450 enzymes (inhibitors and substrates) | sciencejournal.re |

| Excretion | Short half-lives (5.34–9.54 h); Acceptable clearance rates (<3 h) | sciencejournal.re |

| Toxicity | No predicted mutagenicity (AMES test); Good biodegradability; Some analogs showed potential carcinogenicity and DiLi risk | sciencejournal.re |

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. A key component of this assessment is Lipinski's Rule of Five, which helps predict poor absorption or permeation.

Studies on various hydroxybenzohydrazide derivatives have shown that they often possess favorable drug-like properties. sciencejournal.reresearchgate.net For instance, an analysis of a novel series of benzohydrazide derivatives showed no violations of Lipinski's rule. sciencejournal.re This suggests that these compounds have a molecular profile conducive to being developed as oral medications.

Bioavailability, which is closely linked to drug-likeness, was also predicted to be favorable. The in silico models predicted good oral bioavailability scores (≥0.55) for the benzohydrazide derivatives. sciencejournal.re This high score is supported by predictions of high gastrointestinal absorption. sciencejournal.re The evaluation of physicochemical properties such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are crucial for these assessments. ekb.egarxiv.org

The table below outlines the key parameters used to assess the drug-likeness of benzohydrazide derivatives based on Lipinski's Rule of Five.

| Parameter (Lipinski's Rule of Five) | Guideline | Findings for Benzohydrazide Derivatives | Source |

| Molecular Weight (MW) | ≤ 500 g/mol | Compliant | sciencejournal.reresearchgate.net |

| Lipophilicity (LogP) | ≤ 5 | Compliant | sciencejournal.reresearchgate.net |

| H-bond Donors | ≤ 5 | Compliant | sciencejournal.reresearchgate.net |

| H-bond Acceptors | ≤ 10 | Compliant | sciencejournal.reresearchgate.net |

| Overall Assessment | No violations of the rule | Favorable drug-likeness and good oral bioavailability predicted | sciencejournal.re |

Coordination Chemistry of 3 Hydroxybenzohydrazide Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-hydroxybenzohydrazide-derived ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux. Characterization of the resulting complexes is achieved through a combination of analytical and spectroscopic techniques to determine their stoichiometry, structure, and properties.

A variety of transition metal complexes with ligands derived from this compound have been synthesized and characterized. These complexes exhibit a range of coordination numbers and geometries, largely influenced by the metal ion's nature, the stoichiometry of the reaction, and the specific form of the ligand.

Copper(II) Complexes : Cu(II) complexes of hydrazone ligands derived from hydroxybenzohydrazides have been prepared, and their structures were confirmed by single-crystal X-ray determination. For instance, a hydrazone compound prepared from 5-methylsalicylaldehyde and 4-hydroxybenzohydrazide was found to coordinate to Cu(II) atoms through the phenolate (B1203915) oxygen, imino nitrogen, and carbonyl oxygen, resulting in complexes with square pyramidal and square planar geometries. tandfonline.com In some cases, dinuclear or tetranuclear copper(II) complexes can be formed. rsc.org Mononuclear Cu(II) complexes with square planar structures have also been synthesized where the ligand acts as a tridentate and dianionic species. researchgate.netresearchgate.net

Cobalt(II) and Cobalt(III) Complexes : Cobalt complexes with Schiff base ligands derived from hydrazones have been synthesized and characterized. nih.govnih.govredalyc.org For example, Co(III) complexes with ligands derived from 4-hydroxybenzohydrazide have been shown to have a distorted octahedral coordination geometry. nih.govnih.gov Studies on Co(II) complexes with related ligands have also been reported. ekb.eg

Nickel(II) Complexes : Ni(II) complexes of ligands derived from 2-hydroxybenzohydrazide (B147611) have been synthesized and characterized. redalyc.orgnih.gov Spectroscopic and magnetic data for a Ni(II) complex with N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide suggested a tetrahedral geometry around the Ni(II) ion. nih.gov

Manganese(II) Complexes : Mononuclear manganese(II) complexes with hydrazone ligands have been synthesized and structurally characterized. Depending on the specific ligand and reaction conditions, these complexes can exhibit octahedral or pentagonal bipyramidal coordination geometries. semanticscholar.orgbohrium.com The magnetic moments of these complexes are consistent with a high-spin d5 system. elsevierpure.com

Zinc(II) Complexes : Several Zn(II) complexes with hydrazone-based ligands have been synthesized and characterized using various techniques, including single-crystal X-ray diffraction. researchgate.netrsc.orgresearchgate.netjuniperpublishers.com These complexes can adopt different coordination geometries, such as five-coordinate tetragonal pyramid or distorted octahedral geometries. researchgate.netrsc.org

Iron(III) Complexes : Fe(III) complexes of 3-hydroxybenzaldehyde (B18108) isonicotinic acid hydrazone have been synthesized and characterized, suggesting an octahedral geometry. semanticscholar.orgresearchgate.net The formation of tetranuclear iron(III) complexes with more complex multidentate ligands incorporating hydroxybenzyl moieties has also been reported. maynoothuniversity.ie

Ruthenium(III) Complexes : While specific studies on this compound are limited, the electrochemical and spectroscopic properties of Ru(III) complexes with other hydrazide derivatives have been investigated, indicating an octahedral geometry. nih.gov

Titanium(IV) Complexes : Ti(IV) complexes with Schiff base derivatives of isonicotinohydrazonic acid have been developed. researchgate.net Additionally, tetranuclear titanium oxo-clusters have been synthesized using N,2-dihydroxybenzamide, a related ligand, which were characterized by single-crystal X-ray analysis. nih.govnih.gov

The following table summarizes the coordination geometries of some transition metal complexes with ligands derived from or related to this compound.

| Metal Ion | Ligand System | Coordination Geometry |

| Cu(II) | Hydrazone of 4-hydroxybenzohydrazide | Square pyramidal, Square planar tandfonline.com |

| Co(III) | Schiff base of 4-hydroxybenzohydrazide | Distorted octahedral nih.govnih.gov |

| Ni(II) | Hydrazone of 2-hydroxybenzohydrazide | Tetrahedral nih.gov |

| Mn(II) | Hydrazone of 4-hydroxybenzohydrazide | Octahedral, Pentagonal bipyramidal semanticscholar.orgbohrium.com |

| Zn(II) | Hydrazone-based ligands | Tetragonal pyramid, Distorted octahedral researchgate.netrsc.org |

| Fe(III) | Hydrazone of 3-hydroxybenzaldehyde | Octahedral semanticscholar.orgresearchgate.net |

Organotin(IV) complexes with ligands derived from hydroxybenzoic acids and benzohydrazides have been synthesized and characterized. nih.govnih.govfigshare.comfrontiersin.org These complexes are typically prepared by reacting di- or triorganotin(IV) compounds with the ligand. nih.govnih.gov Spectroscopic studies, including FT-IR, NMR (¹H, ¹³C, ¹¹⁹Sn), and Mössbauer spectroscopy, have been employed to elucidate their structures. nih.govnih.govfigshare.com The data often suggest that the ligands coordinate to the tin atom in a tridentate manner through the azomethine nitrogen, enolic oxygen, and aromatic hydroxyl oxygen, leading to a penta-coordinated geometry around the central tin atom. figshare.com The geometry around the tin atom in triorganotin(IV) complexes is often found to be a trigonal bipyramidal. nih.gov

Ligand Binding Modes and Coordination Geometries

The coordination behavior of this compound and its derivatives is dictated by the availability of multiple donor atoms and the potential for tautomerism.

In many instances, hydrazone ligands derived from hydroxybenzohydrazides act as monobasic tridentate ligands. Coordination typically occurs through the phenolic oxygen (after deprotonation), the azomethine nitrogen, and the carbonyl oxygen (in its keto form) or the enolic oxygen (after deprotonation). tandfonline.commtct.ac.in This mode of coordination leads to the formation of stable five- and six-membered chelate rings with the metal ion. mtct.ac.in The flexibility of these ligands allows for the formation of complexes with various coordination numbers and geometries, including distorted octahedral structures where two deprotonated ligand moieties coordinate to the same metal center. mtct.ac.in

A crucial aspect of the coordination chemistry of this compound and its derivatives is the keto-enol tautomerism of the hydrazide moiety. In the free ligand, the keto form is generally more stable. nih.govresearchgate.net However, upon complexation with a metal ion, the equilibrium can shift towards the enol form. frontiersin.org Deprotonation of the amide proton is facilitated by the metal ion, leading to the formation of the enolate form, which then coordinates to the metal center through the enolic oxygen. researchgate.netresearchgate.netfrontiersin.org This is often evidenced by the disappearance of the ν(N-H) stretching vibration and the appearance of a new band corresponding to the ν(C=N-N=C) group in the IR spectra of the complexes. The coordination can occur through either the keto or the enol form, and in some cases, both forms can be involved in complex formation with different metal ions or under different reaction conditions. frontiersin.org

Biological Activities of Metal Complexes (Enhanced Efficacy)

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research data focusing on the biological activities of metal complexes derived solely from this compound. While extensive research exists on the metal complexes of other isomers, such as 2-hydroxybenzohydrazide (salicyloyl hydrazide) and 4-hydroxybenzohydrazide, and their Schiff base derivatives, equivalent studies detailing the antimicrobial, antioxidant, or cytotoxic efficacy of this compound metal complexes are not available in the reviewed sources.

However, without specific experimental data—such as minimum inhibitory concentration (MIC) values, inhibition zone diameters for antimicrobial tests, or IC50 values for antioxidant and cytotoxic assays—for complexes of this compound, a detailed discussion and the creation of data tables on their enhanced biological efficacy cannot be provided at this time. The scientific community has largely focused on other structural isomers, leaving a gap in the literature regarding the specific biological potential of this compound-metal coordination compounds.

Future Directions and Research Perspectives

Development of Novel 3-Hydroxybenzohydrazide-Based Therapeutic Agents

The inherent biological activities of hydrazide-containing compounds have positioned them as promising candidates for drug development. The focus is now turning towards creating novel therapeutic agents derived from this compound with enhanced efficacy and specificity.

Initial research has demonstrated that Schiff base derivatives of this compound exhibit potential as antimicrobial agents. For instance, compounds synthesized by condensing this compound with various aldehydes have shown activity against bacterial strains. Further exploration in this area will involve the synthesis of a broader range of derivatives and their screening against a wider spectrum of pathogens, including drug-resistant strains.

In the realm of oncology, the anticancer potential of this compound derivatives is a significant area of investigation. Studies have shown that certain metal complexes and Schiff bases of related hydroxybenzohydrazides possess cytotoxic activities against cancer cell lines. Future research will likely focus on designing this compound-based molecules that can selectively target cancer cells, potentially through the inhibition of specific enzymes or signaling pathways crucial for tumor growth and survival. For example, research into related benzohydrazide (B10538) derivatives has explored their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. nih.gov

Exploration of New Catalytic Applications

The ability of the hydrazide group to chelate with metal ions makes this compound an excellent ligand for the development of novel catalysts. Transition metal complexes incorporating Schiff bases derived from this compound are being explored for their catalytic prowess in various organic transformations.

Research has indicated that metal complexes of Schiff bases derived from hydroxybenzaldehydes and hydrazides can act as effective catalysts in oxidation reactions. researchgate.net Future investigations will likely expand the scope of these catalytic applications to include other important chemical reactions such as carbon-carbon bond formation, reductions, and asymmetric synthesis. The development of chiral catalysts derived from this compound is a particularly promising avenue for producing enantiomerically pure compounds, which are of high value in the pharmaceutical industry.

The synthesis and characterization of various transition metal complexes with Schiff bases of 2-hydroxybenzohydrazide (B147611) have shown potential catalytic and antimicrobial activities, paving the way for similar explorations with the 3-hydroxy isomer. mdpi.comnih.gov

Advanced Computational Studies for Drug Design and Mechanism Elucidation